molecular formula C7H10N2S B13957977 Benzenethiol, 2,4-diamino-5-methyl- CAS No. 329944-46-9

Benzenethiol, 2,4-diamino-5-methyl-

Cat. No.: B13957977
CAS No.: 329944-46-9
M. Wt: 154.24 g/mol
InChI Key: WKEDZWZMALHQCE-UHFFFAOYSA-N
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Description

Benzenethiol (C₆H₅SH), also known as thiophenol, is a simple aromatic thiol characterized by a benzene ring substituted with a sulfhydryl (-SH) group. It is a colorless liquid with a garlic-like odor and is used in chemical synthesis, surface modification, and as a ligand in metal coordination . Its adsorption on metal surfaces, particularly gold (Au(111)), has been extensively studied due to its relevance in forming self-assembled monolayers (SAMs) for nanotechnology applications . Benzenethiol is highly reactive, flammable, and poses significant health hazards, including severe eye and respiratory irritation .

Properties

CAS No.

329944-46-9

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2,4-diamino-5-methylbenzenethiol

InChI

InChI=1S/C7H10N2S/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,8-9H2,1H3

InChI Key

WKEDZWZMALHQCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 2,4-diamino-5-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of methylbenzenethiol followed by reduction to introduce the amino groups. The reaction conditions often include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods

Industrial production of Benzenethiol, 2,4-diamino-5-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2,4-diamino-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzenethiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenethiol, 2,4-diamino-5-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenethiol, 2,4-diamino-5-methyl- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino groups may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to benzenethiol, differing primarily in substituents on the benzene ring. These modifications influence their physical, chemical, and biological properties.

p-Toluene Thiol (4-Methylbenzenethiol; CAS 106-45-6)

  • Structure : Benzene ring with -SH and -CH₃ groups at the para position.
  • SAM Formation : Unlike benzenethiol, p-toluene thiol forms more ordered SAMs on Au(111) due to steric and electronic effects from the methyl group. This enhances packing efficiency and stability .
  • Biological Activity : Inactive in endocrine disruption screening programs (EDSP) assays for estrogen receptor (ER) binding and transcriptional activation, suggesting lower bioactivity compared to other derivatives .

4-t-Butylbenzenethiol (CAS 2396-68-1)

  • Structure : Benzene ring with -SH and a bulky tert-butyl (-C(CH₃)₃) group.
  • SAM Formation: The bulky tert-butyl group disrupts close packing on Au(111), leading to less ordered monolayers compared to benzenethiol. However, it exhibits stronger van der Waals interactions, which may compensate for steric hindrance .

n-Butylbenzenethiol and Pentylbenzenethiol

  • Structure : Alkyl chain (-C₄H₉ or -C₅H₁₁) attached to the benzene ring alongside -SH.
  • SAM Formation : Longer alkyl chains promote ordered SAMs on Au(111) due to increased van der Waals interactions between adjacent molecules. This contrasts with benzenethiol, which lacks such ordering .

Key Research Findings

Adsorption Behavior on Au(111)

Compound SAM Ordering Surface Periodicity Key Feature
Benzenethiol Disordered N/A No stable ordered phase due to weak intermolecular interactions
p-Toluene Thiol Partially ordered (2×√3) Methyl group enhances packing
Oligo(phenylethynyl)benzenethiol Highly ordered (2×3) "Herringbone" Extended π-conjugation improves structural integrity

Critical Analysis of Discrepancies

  • SAM Ordering : Conflicting reports exist about benzenethiol’s ability to form ordered SAMs on Au(111). While Dhirani et al. observed disordered phases , Wan et al. reported ordered (√3×√3) structures. This discrepancy may arise from differences in experimental conditions (e.g., solvent, temperature) .
  • Endocrine Activity : Substituent size and polarity dictate biological effects. For example, 4-t-butylbenzenethiol’s activity in BG1 assays may result from enhanced receptor binding due to hydrophobic interactions .

Biological Activity

Benzenethiol, 2,4-diamino-5-methyl-, also known as 2,4-diamino-5-methylbenzenethiol, is an organic compound with significant biological activity. This article explores its various biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with amino groups and a thiol group. This structure plays a crucial role in its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzenethiol derivatives. For instance, benzothiazole derivatives, which share structural similarities with benzenethiol compounds, have shown notable antibacterial activity by inhibiting key enzymes such as DNA gyrase and dihydroorotase . The Minimum Inhibitory Concentration (MIC) values of these derivatives against common pathogens like Salmonella typhimurium and Klebsiella pneumonia have been reported to be in the range of 25–50 μg/ml .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (μg/ml)Target Pathogen
Compound 4b25–50Salmonella typhimurium
Compound 31312.5–1250E. coli
Ciprofloxacin50–25S. aureus

Anticancer Activity

Research indicates that benzenethiol derivatives can also exhibit anticancer properties. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines such as MCF . The compound's mechanism often involves the inhibition of dihydrofolate reductase, which is essential for nucleotide synthesis in rapidly dividing cells.

Case Study: Anti-Cancer Efficacy

In a study on tumor-bearing mice, a derivative of benzenethiol demonstrated significant suppression of tumor growth when administered at specific dosages. Flow cytometry analyses revealed that it accelerates apoptosis in cancer cells .

The biological activity of benzenethiol is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, such as dihydrofolate reductase and DNA gyrase.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that benzenethiol can scavenge ROS, thereby reducing oxidative stress in cells.

Toxicological Aspects

While exploring the therapeutic potential of benzenethiol derivatives, it is essential to consider their toxicological profiles. Compounds related to benzene have been associated with genotoxic effects and potential carcinogenicity due to their metabolic pathways leading to reactive intermediates .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,4-diamino-5-methylbenzenethiol in laboratory settings?

  • Methodological Answer : Prioritize inert gas storage (e.g., nitrogen) in sealed containers to prevent oxidation . Use corrosion-resistant equipment (e.g., glass or PTFE) due to incompatibility with oxidizing agents (e.g., perchlorates, strong acids) . Implement fume hoods and personal protective equipment (PPE) to mitigate acute exposure risks, as the compound causes severe eye/skin irritation and respiratory distress .

Q. How can researchers assess acute toxicity and exposure thresholds for 2,4-diamino-5-methylbenzenethiol?

  • Methodological Answer : Conduct short-term inhalation studies in rodents to determine LC50 values, noting species-specific variability (e.g., 1-hour LC50 in rats: ~1900 mg/m³ vs. 4-hour LC50: ~140 mg/m³) . Pair with dermal LD50 assays in rabbits (e.g., 134 mg/kg bw) and monitor symptoms like mucosal irritation, headache, and respiratory distress in controlled human exposure models .

Advanced Research Questions

Q. How can conflicting reports on ordered SAM formation of benzenethiol derivatives on Au(111) be resolved?

  • Methodological Answer : Use density functional theory (DFT) to model adsorption energetics and compare with experimental surface periodicity data. For example, benzenethiol may form disordered phases, while longer-chain derivatives (e.g., oligo(phenylethynyl)benzenethiols) exhibit ordered (2√3×3) herringbone structures . Validate via scanning tunneling microscopy (STM) under varying coverage (θ) and chain-length conditions .

Q. What mechanistic insights explain the metabolic pathways of 2,4-diamino-5-methylbenzenethiol in vivo?

  • Methodological Answer : Employ isotopic labeling (e.g., ³⁵S) in rodent studies to trace metabolic products. Data suggest S-methylation to methylphenylsulphide, followed by oxidation to sulphoxide/sulphone derivatives and hydroxylation of the sulphone ring . Use LC-MS/MS to identify urinary conjugates (e.g., hydroxy-methylphenylsulphone) over 60-hour post-exposure intervals .

Q. How do experimental LC50 values for benzenethiol vary across studies, and how should researchers address discrepancies?

  • Methodological Answer : Discrepancies arise from exposure duration (1-hour vs. 4-hour) and species sensitivity (rats vs. mice). Standardize protocols using OECD Test Guidelines 403 (acute inhalation toxicity) and control environmental factors (e.g., humidity, temperature) to minimize variability .

Q. What methodological strategies optimize SERS detection of trace benzenethiol derivatives?

  • Methodological Answer : Functionalize Au or Ag nanoparticle arrays with benzenethiol as a probe molecule. Calibrate laser power (e.g., 15 mW at 532 nm) to prevent photodegradation and enhance signal-to-noise ratios via 60-second integration times. Validate using reference spectra (e.g., benzenethiol’s SERS-active peaks at 1000–1100 cm⁻¹) .

Experimental Design & Data Analysis

Q. How to design DFT studies for benzenethiol adsorption on metal surfaces?

  • Methodological Answer : Model dissociative adsorption pathways (e.g., C6H5SH → C6H5S⁻ + H⁺) on Au(111) using van der Waals-corrected functionals (e.g., DFT-D3). Calculate physisorption (0.07 eV) and dissociative adsorption (0.22 eV) energies, and compare with hydrogen desorption exothermicity (0.42 eV/H atom) to predict thermodynamic favorability .

Q. What parameters influence the stability of benzenethiolate monolayers in electrochemical applications?

  • Methodological Answer : Optimize surface coverage (θ = 0.33–1.0 ML) and solvent polarity (e.g., ethanol vs. hexane) during self-assembly. Use electrochemical impedance spectroscopy (EIS) to monitor monolayer integrity under redox cycling, noting degradation at >1.0 V vs. Ag/AgCl .

Contradiction Analysis

Q. Why do some studies report ordered SAMs for benzenethiol on Au(111) while others do not?

  • Methodological Answer : Discrepancies stem from chain length and surface preparation. Short-chain benzenethiols (e.g., C6H5SH) may form disordered layers, while extended derivatives (e.g., phenylethynyl-benzenethiols) achieve ordered phases due to enhanced intermolecular π-π interactions . Replicate experiments under ultrahigh vacuum (UHV) to minimize contamination .

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